molecular formula C15H15N3OS B2953680 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide CAS No. 1788770-24-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide

Cat. No. B2953680
CAS RN: 1788770-24-0
M. Wt: 285.37
InChI Key: GFBCKXNJIOCKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide” is a compound that has been studied for its potential use in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the pyrrole and pyrazine rings found in your compound, have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial drugs.

Anti-inflammatory Activity

These derivatives have also shown anti-inflammatory effects . This indicates potential applications in the treatment of inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities , suggesting potential use in antiviral drug development.

Antifungal Activity

These compounds have demonstrated antifungal properties , indicating potential use in the treatment of fungal infections.

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activity , which could be beneficial in the treatment of diseases caused by oxidative stress.

Antitumor Activity

These derivatives have demonstrated antitumor effects , suggesting potential applications in cancer therapy.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition , which is important in the regulation of cellular activities. This suggests potential use in the treatment of diseases related to kinase dysfunction.

Potential Analgesic and Sedative Activity

Pyrrolopyridine derivatives have shown potential analgesic and sedative activity . This suggests potential use in pain management and the treatment of sleep disorders.

Mechanism of Action

Target of Action

The primary target of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide is the fibroblast growth factor receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The inhibition of the FGFR signaling pathway results in the suppression of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(13-5-2-11-20-13)17-8-3-9-18-10-6-12-4-1-7-16-14(12)18/h1-2,4-7,10-11H,3,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBCKXNJIOCKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.